30-Norhederagenin

Description

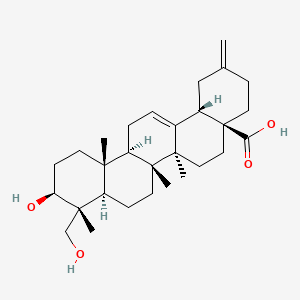

Structure

2D Structure

3D Structure

Properties

CAS No. |

117654-06-5 |

|---|---|

Molecular Formula |

C29H44O4 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-6a,6b,9,12a-tetramethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C29H44O4/c1-18-8-13-29(24(32)33)15-14-27(4)19(20(29)16-18)6-7-22-25(2)11-10-23(31)26(3,17-30)21(25)9-12-28(22,27)5/h6,20-23,30-31H,1,7-17H2,2-5H3,(H,32,33)/t20-,21+,22+,23-,25-,26-,27+,28+,29-/m0/s1 |

InChI Key |

FKUBIEWSGBVADJ-VZBPFLCRSA-N |

SMILES |

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC3(C2CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)(C)CO)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Sourcing of 30 Norhederagenin

Identification and Characterization from Specific Plant Genera

Paeonia Species as Sources of 30-Norhederagenin

The genus Paeonia is a significant source of this compound. Research has led to the isolation and identification of this compound from various peony species, primarily from the root portions of the plants.

An investigation into the chemical constituents of a chloroform-soluble extract from the roots of Paeonia rockii subsp. rockii resulted in the isolation of this compound. ebi.ac.uk Alongside this compound, other known triterpenoids were also identified. ebi.ac.ukresearchgate.net Further studies on Paeonia species have corroborated the presence of this nor-triterpene. researchgate.net For instance, this compound has been reported in Paeonia lactiflora. nih.govnih.gov The root cortex of Paeonia veitchii has been found to contain related triterpenoids, highlighting the chemotaxonomic significance of these compounds within the genus. researchgate.net Similarly, research on Paeonia delavayi has identified various triterpenoids, further establishing the genus as a rich source of these molecules. researchgate.net

Table 1: this compound and Related Triterpenoids in Paeonia Species

| Species | Plant Part | Isolated Compound(s) | Reference(s) |

|---|---|---|---|

| Paeonia rockii subsp. rockii | Root | This compound , Hederagenin (B1673034) | ebi.ac.ukresearchgate.net |

| Paeonia lactiflora | Root | This compound | nih.govnih.gov |

| Paeonia veitchii | Root Cortex | Akebonic acid | researchgate.net |

Hedera Species and this compound Glycosides

The genus Hedera, commonly known as ivy, is another notable source of this compound, primarily in the form of its glycosides. These saponins (B1172615) are distributed throughout various parts of the plant.

Glycosides of this compound have been detected specifically in the leaves of Hedera helix. ekb.eg A comprehensive analysis of Hedera nepalensis leaves from different regions in Vietnam using high-resolution mass spectrometry successfully identified 42 saponins. researchgate.net Among these, two were characterized as 30-noroleanane triterpene saponin (B1150181) structures, marking their first report in this species. researchgate.net The presence of these compounds may be influenced by environmental and climatic conditions. researchgate.net While hederagenin and oleanolic acid glycosides are predominant across the Hedera genus, the detection of this compound glycosides appears to be more specific. ekb.eg

Table 2: Identification of this compound Glycosides in Hedera Species

| Species | Plant Part | Compound Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Hedera helix | Leaves | This compound glycosides | Detected as constituents. | ekb.eg |

Xanthoceras sorbifolium Bunge as a Source

Xanthoceras sorbifolium Bunge, a member of the Sapindaceae family, is an oilseed tree native to northern China. nih.gov While widely studied for its nutritional and medicinal properties, the direct isolation of this compound from this plant is not as extensively documented as in Paeonia or Hedera. However, related research points towards the presence of similar bioactive compounds. Studies have noted the anti-inflammatory effects of Paeonia extracts that contain this compound, suggesting a potential for similar compounds in other medicinal plants. nih.gov A comprehensive metabolomic analysis of Xanthoceras sorbifolium leaves and flowers identified a vast number of metabolites, including various triterpenoids, although this compound was not explicitly named among the highlighted compounds in the primary findings. nih.gov

Holboellia coriacea Diels and Related Noroleanane Triterpenoids

Holboellia coriacea Diels, a plant from the Lardizabalaceae family, is a significant source of noroleanane triterpenoids, a class that includes this compound. mdpi.com Noroleanane triterpenoids are considered characteristic constituents of the Lardizabalaceae family. mdpi.com

Phytochemical investigations of the stems of Holboellia coriacea have led to the isolation of several new 30-noroleanane triterpenoid (B12794562) saponins. mdpi.comnih.gov In one such study, three new saponins were identified: akebonoic acid 28-O-β-d-glucopyranosyl-(1′′→6′)-β-d-glucopyranosyl ester, Holboelliside A, and Holboelliside B. mdpi.comnih.govsciprofiles.com Alongside these novel compounds, five known compounds were also isolated, including 3β-hydroxy-30-norhederagenin. mdpi.comnih.govsciprofiles.com

Table 3: Noroleanane Triterpenoids from Holboellia coriacea Stems

| Compound Name | Compound Type | Reference(s) |

|---|---|---|

| Akebonoic acid 28-O-β-d-glucopyranosyl-(1′′→6′)-β-d-glucopyranosyl ester | New 30-noroleanane triterpenoid saponin | mdpi.comnih.gov |

| Holboelliside A | New 30-noroleanane triterpenoid saponin | mdpi.comnih.gov |

| Holboelliside B | New 30-noroleanane triterpenoid saponin | mdpi.comnih.gov |

| 3β-hydroxy-30-norhederagenin | Known noroleanane triterpenoid | mdpi.comnih.govsciprofiles.com |

| Eupteleasaponin VIII | Known compound | mdpi.comnih.gov |

| 3α-akebonoic acid | Known compound | mdpi.comnih.gov |

| Quinatic acid | Known compound | mdpi.comnih.gov |

Stauntonia chinensis and Triterpenoid Aglycones

Stauntonia chinensis DC., another member of the Lardizabalaceae family, is known to contain a variety of triterpenoid saponins. frontiersin.orgmdpi.com The aglycones, or non-sugar components of these saponins, are obtained through acid hydrolysis.

Research has shown that the acid hydrolysis of triterpenoid glycosides from Stauntonia chinensis yields three primary aglycones: hederagenin, akebonic acid, and notably, this compound. frontiersin.orgmdpi.com This indicates that this compound exists in its natural state within the plant as part of more complex saponin structures. frontiersin.org The identification of these aglycones is crucial for understanding the plant's chemical profile. The rich array of triterpene glycosides in Stauntonia chinensis can be converted into their respective aglycones, which is a key aspect of their chemical characterization. nih.gov

Salicornia europaea and 30-Noroleanane Triterpenoid Saponins

Salicornia europaea L., a halophyte that grows in salt marshes, has been found to be a source of diverse secondary metabolites, including a significant number of oleanane-type triterpenoid saponins. mdpi.comtandfonline.com Among these are several 30-noroleanane triterpenoid saponins. mdpi.com

In 2012, a study on an n-BuOH fraction of a Salicornia europaea extract led to the isolation of a new 30-noroleanane triterpenoid saponin along with three known ones. mdpi.com One of the identified known compounds was this compound 3-O-β-d-glucuronopyranosyl-28-O-β-d-glucopyranoside. mdpi.com Subsequent research in 2018 further expanded the list of known compounds from this plant, isolating five more 30-noroleanane triterpenoid saponins from the whole plants. mdpi.com These findings suggest that 30-noroleanane triterpenoid saponins could serve as chemotaxonomic markers for the genus Salicornia. researchgate.net

Table 4: Selected 30-Noroleanane Triterpenoid Saponins from Salicornia europaea

| Compound Name | Compound Type | Reference(s) |

|---|---|---|

| This compound 3-O-β-d-glucuronopyranosyl-28-O-β-d-glucopyranoside | Known 30-noroleanane saponin | mdpi.com |

| 3β-hydroxy-23-oxo-30-noroleana-12,20(29)-diene-28-oic acid 3-O-β-d-glucuronopyranosyl-28-O-β-d-glucopyranoside | New 30-noroleanane saponin | mdpi.comresearchgate.net |

| Salieuropaea A | New 30-noroleanane saponin | mdpi.comresearchgate.net |

| Akebonic acid | Known 30-noroleanane saponin | mdpi.com |

| Boussingoside A₁ | Known 30-noroleanane saponin | mdpi.com |

Psammosilene tunicoides and Correlation with Triterpene Compounds

Psammosilene tunicoides, a perennial herb native to provinces in China, is a notable botanical source of this compound. This plant is highly valued in traditional Chinese medicine and has been found to contain a rich profile of triterpenoid compounds. Integrated metabolomic and transcriptomic analyses of P. tunicoides have identified 3,23-dihydroxy-30-noroleana-12,20(29)-dien-28-oic acid (this compound) as one of several key triterpenes. medcraveonline.com

Research indicates a correlation between the accumulation of this compound and the expression of specific genes within the triterpene biosynthesis pathway. For instance, the squalene (B77637) epoxidase (SE) gene shows a significant positive correlation with the presence of this compound in the plant. medcraveonline.com Studies on P. tunicoides have also revealed that the accumulation of triterpene saponins, including derivatives of this compound, is higher in diseased roots compared to healthy ones, suggesting a role in the plant's defense mechanisms.

In addition to this compound, other triterpenoids are concurrently isolated from the roots of P. tunicoides, highlighting a complex metabolic network.

Table 1: Triterpene Compounds Identified in Psammosilene tunicoides

| Compound Name | Aglycone Type |

|---|---|

| This compound | Oleanane (B1240867) |

| Quillaic acid | Oleanane |

| Norarjunolic acid | Oleanane |

| 2-hydroxyoleanolic acid | Oleanane |

| Hederagonic acid | Oleanane |

| Oleanonic acid | Oleanane |

Other Documented Botanical and Biological Sources

Beyond P. tunicoides, this compound and its glycosides have been isolated from a diverse range of plant species. The Lardizabalaceae family is a particularly rich source, with the compound being identified in the stems of Stauntonia chinensis, Holboellia coriacea, and Sinofranchetia chinensis. cjnmcpu.comresearchgate.netmdpi.comnih.gov In Stauntonia chinensis, saponins with a this compound aglycone are among the primary triterpenoids identified. mdpi.com

Callus tissues of Akebia quinata, another member of the Lardizabalaceae family, have been shown to produce 30-nortriterpenoid saponins, including glycosides of this compound such as quinatoside A. itb.ac.id The compound has also been found in various species of the genus Hedera (Ivy), such as Hedera nepalensis. researchgate.netresearchgate.net Further documented sources include plants from other families, such as Paeonia species, Trachelospermum lucidum, Lawsonia alba, and sugar beet (Beta vulgaris). frontiersin.orgnih.govrhhz.netresearchgate.net

Table 2: Selected Botanical Sources of this compound

| Plant Species | Family | Part(s) Studied |

|---|---|---|

| Psammosilene tunicoides | Caryophyllaceae | Roots |

| Stauntonia chinensis | Lardizabalaceae | Stems |

| Holboellia coriacea | Lardizabalaceae | Stems |

| Akebia quinata | Lardizabalaceae | Stems, Callus Tissue |

| Hedera nepalensis | Araliaceae | Leaves |

| Trachelospermum lucidum | Apocynaceae | Leaves |

| Beta vulgaris | Amaranthaceae | Roots |

Subcellular and Tissue Distribution Analysis within Producer Organisms

The accumulation of triterpenoid saponins like this compound is often specific to certain organs and tissues within a plant, which points to specialized roles in growth, development, and defense. nih.gov Analysis of various source plants reveals a differential distribution pattern. In Psammosilene tunicoides and Beta vulgaris, this compound derivatives are primarily isolated from the roots. nih.govresearchgate.net Conversely, in species from the Lardizabalaceae family, such as Stauntonia chinensis and Holboellia coriacea, the stems are the main repository for these compounds. researchgate.netmdpi.com In Hedera nepalensis and Trachelospermum lucidum, the leaves are the primary site of accumulation. researchgate.netnih.gov Furthermore, undifferentiated plant cells, such as in callus cultures of Akebia quinata, have been successfully used to produce these saponins, indicating that the biosynthetic machinery is not restricted to fully differentiated organs. itb.ac.id

While tissue-level distribution is well-documented, specific subcellular localization data for this compound is limited. However, research on triterpenoid saponins in other model plants provides valuable insights. researchgate.net In Medicago truncatula, ultrastructural studies have shown that saponins accumulate within chloroplasts in the leaves and stems. nih.gov In the roots of the same plant, these compounds are found within vesicular structures. nih.gov The initial steps of triterpenoid biosynthesis occur via the mevalonic acid (MVA) pathway in the cytosol, with subsequent modifications like oxidation and glycosylation taking place in the endoplasmic reticulum and cytoplasm, catalyzed by enzymes such as cytochrome P450s and UDP-glycosyltransferases (UGTs). frontiersin.orgresearchgate.net It is plausible that this compound follows a similar pattern of synthesis and compartmentalization.

Extraction and Isolation Methodologies for this compound and its Derivatives

The isolation of this compound from botanical sources involves a multi-step process that begins with extraction from the plant matrix, followed by purification to separate the target compound from a complex mixture of other metabolites.

Traditional extraction methods for triterpenoid saponins typically involve the use of organic solvents like methanol (B129727) or ethanol (B145695). medcraveonline.comresearchgate.net Maceration, reflux, and Soxhlet extraction are common techniques. medcraveonline.commdpi.com Modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency. researchgate.netbiozoojournals.ro After an initial crude extract is obtained, it is often partitioned with solvents of varying polarity, such as n-butanol, to concentrate the saponin fraction. mdpi.com

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the separation and purification of this compound and its glycosides from crude extracts. semanticscholar.org A combination of different chromatographic techniques is often required to achieve high purity.

Column chromatography is frequently used as an initial purification step. google.com Common stationary phases include silica (B1680970) gel and macroporous adsorption resins. google.com For more refined separation, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov This technique typically utilizes a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient mobile phase, commonly consisting of acetonitrile (B52724) and water (often with additives like formic or acetic acid to improve peak shape), is used to elute the compounds. nih.govrhhz.net In the analysis of saponins from Stauntonia chinensis, it was noted that compounds with a this compound aglycone tend to elute more rapidly from a reverse-phase column than those with a hederagenin aglycone, a behavior attributed to differences in polarity.

Spectroscopic Methodologies for Structural Elucidation in Extracts

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic techniques. informaticsjournals.co.in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and complementary platforms for this purpose. informaticsjournals.co.inebi.ac.uk

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise molecular formula of the isolated compound. nih.gov Tandem MS (MS/MS) experiments provide fragmentation patterns that help to deduce the structure of the aglycone and the sequence and linkage of the attached sugar chains. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR: 1H NMR spectra reveal the types and connectivity of protons, while 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments identify the number and types of carbon atoms (CH3, CH2, CH, C).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding network of the molecule by showing correlations between protons and carbons that are two or three bonds apart. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule.

Infrared (IR) spectroscopy may also be used to identify characteristic functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and double bonds (C=C). By combining the data from these spectroscopic methods, the unambiguous structure of this compound and its various glycosidic derivatives can be elucidated.

Biosynthetic Pathways and Metabolic Engineering Approaches

Isoprenoid and Triterpenoid (B12794562) Biosynthesis Pathways Relevant to 30-Norhederagenin

The biosynthesis of this compound, a pentacyclic triterpenoid, originates from the fundamental isoprenoid building blocks. Isoprenoids, also known as terpenoids, are a vast class of natural products synthesized from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to produce these precursors: the cytosolic mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov The biosynthesis of triterpenoids, including this compound, occurs in the cytoplasm and endoplasmic reticulum and is supplied by the MVA pathway. nih.gov

The key steps in the formation of the triterpenoid backbone are as follows:

Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are sequentially condensed to form the C15 compound farnesyl diphosphate.

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head to create the C30 precursor, squalene. nih.gov This reaction is catalyzed by the enzyme squalene synthase (SQS). frontiersin.org

Epoxidation: Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). frontiersin.org

Cyclization: The crucial diversification step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene. nih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC involved determines the resulting carbon skeleton. For many oleanane-type saponins (B1172615), of which this compound is a derivative, the precursor is β-amyrin, formed by the action of β-amyrin synthase (bAS), a specific type of OSC. nih.gov

From the β-amyrin backbone, a series of subsequent oxidative modifications, primarily hydroxylations and oxidations, are required to form the final this compound structure.

Enzymatic Mechanisms and Gene Expression in this compound Formation

The conversion of the initial β-amyrin skeleton into this compound involves a series of post-cyclization modifications. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce oxygen atoms at specific positions on the triterpenoid core, and potentially other oxidative enzymes. nih.govnih.gov The "nor-" designation in this compound indicates the loss of a carbon atom, typically at the C-30 position, which would result from specific oxidative enzymatic activity.

Studies on plants that produce this compound have begun to identify the genes whose expression correlates with its accumulation. In an integrated transcriptomic and metabolomic analysis of Psammosilene tunicoides, researchers found that the expression of several key genes in the triterpene biosynthesis pathway was significantly upregulated in plant roots that had high accumulations of triterpenoid saponins. nih.govresearchgate.net A notable finding was the significant positive correlation between the expression of the gene for squalene epoxidase (SE) and the accumulation of this compound. nih.govfrontiersin.org This suggests that the flux of the precursor 2,3-oxidosqualene is a critical factor for its synthesis. Furthermore, the expression of genes such as 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and squalene synthase (SQS) were also elevated in tissues producing high levels of triterpenes. nih.govresearchgate.net

The table below summarizes key enzymes and genes implicated in the biosynthesis of triterpenoids leading to this compound.

| Gene/Enzyme Abbreviation | Full Name | Function in Pathway | Source(s) |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Key enzyme in the MEP pathway, contributing to the overall isoprenoid pool. | nih.gov, researchgate.net |

| HMGS | 3-hydroxy-3-methylglutaryl-coenzyme A synthase | Key enzyme in the MVA pathway, providing precursors for triterpenoids. | nih.gov, researchgate.net |

| SQS | Squalene Synthase | Catalyzes the head-to-head condensation of two FPP molecules to form squalene. | nih.gov, researchgate.net, frontiersin.org |

| SE | Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | nih.gov, frontiersin.org |

| OSC (e.g., bAS) | Oxidosqualene Cyclase (e.g., β-amyrin synthase) | Cyclizes 2,3-oxidosqualene to form the pentacyclic triterpenoid backbone (e.g., β-amyrin). | nih.gov |

| CYP450 | Cytochrome P450 Monooxygenase | Catalyzes subsequent oxidative modifications (e.g., hydroxylations) of the triterpenoid backbone. | nih.gov, nih.gov |

Metabolomics and Transcriptomics in Elucidating Biosynthetic Routes

The elucidation of complex biosynthetic pathways like that of this compound has been significantly advanced by the use of 'omics' technologies, particularly metabolomics and transcriptomics. iomcworld.com Metabolomics allows for the comprehensive profiling of all small-molecule metabolites, including this compound, in a biological sample. mdpi.com Transcriptomics provides a snapshot of all gene transcripts (the transcriptome), indicating which genes are actively being expressed. researchgate.net

By integrating these two approaches, researchers can establish strong correlations between the expression levels of specific genes and the accumulation of particular metabolites. nih.govnih.gov This correlation is a powerful tool for identifying candidate genes that may encode the enzymes responsible for the biosynthesis of the target compound.

Several studies have successfully used this integrated strategy:

Psammosilene tunicoides: An analysis of healthy and diseased roots of P. tunicoides revealed that the accumulation of triterpene saponins, including this compound, was higher in diseased roots. nih.govresearchgate.net The corresponding transcriptome analysis showed that key enzyme genes in the triterpene pathway (such as HMGS, DXS, SQS, and CYP450s) were significantly upregulated in these same tissues. nih.govresearchgate.net This provided strong evidence for their involvement and specifically linked SE expression to this compound levels. frontiersin.org

Ilex hylonoma: A combined genomic, transcriptomic, and metabolomic analysis of this medicinal plant identified candidate CYP450 and UDP-glycosyltransferase (UGT) genes involved in triterpenoid saponin (B1150181) biosynthesis. nih.gov This study further validated the function of two identified genes through heterologous expression in yeast, demonstrating a powerful workflow for gene discovery. nih.gov

Other Plants: Metabolomic analyses have also identified this compound as a differentially accumulated metabolite in various other plants, such as kiwifruit (Actinidia chinensis) and grapevine (Vitis vinifera), highlighting the broad utility of this technique in identifying the presence and regulation of this compound across the plant kingdom. mdpi.commdpi.com

Strategies for Enhanced Biosynthesis in Engineered Systems

Metabolic engineering offers promising strategies to increase the production of valuable compounds like this compound, either in their native plant producers or in microbial hosts. uga.edu The goal is to rewire the metabolism of an organism to channel more resources towards the synthesis of the desired product. uga.edu These strategies generally fall into a few key categories:

Upregulation of Precursor Supply: A common bottleneck in producing secondary metabolites is a limited supply of precursors. For this compound, this means increasing the flux through the MVA pathway. This can be achieved by overexpressing genes encoding rate-limiting enzymes, such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase). nih.gov

Overexpression of Pathway-Specific Genes: Once the precursor supply is enhanced, the next step is to overexpress the genes that are directly involved in the target compound's synthesis. For this compound, this would involve overexpressing the specific β-amyrin synthase, as well as the key CYP450s and other enzymes responsible for the subsequent oxidative modifications of the β-amyrin skeleton. nih.gov

Heterologous Production in Microbial Hosts: Plants can be slow-growing and produce compounds in low yields. A powerful alternative is to transfer the entire biosynthetic pathway into a fast-growing, easily scalable microorganism like baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. nih.govualberta.ca This has been successfully demonstrated for other complex terpenoids, such as artemisinic acid (a precursor to an antimalarial drug) and vitamin A. nih.govnih.gov This approach requires identifying all necessary genes from the plant and co-expressing them in the microbial chassis.

Downregulation of Competing Pathways: Cellular resources are finite. To maximize the yield of this compound, it can be beneficial to block or reduce the metabolic flux into competing pathways that also use the same precursors. Modern genetic tools like CRISPR interference (CRISPRi) can be used to precisely repress the transcription of genes in these competing pathways, thereby redirecting precursors towards the desired product. nih.gov

The table below outlines these metabolic engineering strategies.

| Strategy | Description | Target Genes/Pathways | Source(s) |

| Precursor Flux Enhancement | Overexpress rate-limiting enzymes in the upstream pathway to increase the pool of precursors. | MVA pathway genes (e.g., HMGR, HMGS). | nih.gov |

| Pathway Gene Overexpression | Increase the expression of enzymes directly in the biosynthetic pathway of the target compound. | bAS, specific CYP450s. | nih.gov |

| Heterologous Production | Transfer the entire biosynthetic pathway into a microbial host for scalable and controlled production. | Full set of biosynthetic genes for this compound. | ualberta.ca, nih.gov, nih.gov |

| Blocking Competing Pathways | Use gene editing tools like CRISPRi to reduce or eliminate metabolic flux to side-reactions. | Pathways that consume IPP, FPP, or squalene for other products. | nih.gov |

| Dynamic Metabolic Control | Implement genetic circuits that separate cell growth from product synthesis to optimize yield. | Promoter systems that respond to cell density or inducible molecules. | uga.edu |

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches for the 30-Norhederagenin Aglycone Core

As of this writing, a completed total synthesis of this compound has not been reported in peer-reviewed literature. However, the broader field of pentacyclic triterpenoid (B12794562) synthesis provides a strategic blueprint for how such a task might be approached. The synthesis of the oleanane (B1240867) skeleton, to which this compound belongs, is a formidable challenge that has been met with remarkable ingenuity.

General strategies for constructing the oleanane core often rely on biomimetic polyene cyclizations, where a linear precursor like 2,3-oxidosqualene (B107256) is cyclized to form the pentacyclic system through a cascade of cationic reactions. nih.govnih.gov This approach is powerful for establishing multiple stereocenters in a single operation. Alternatively, convergent strategies, where different rings of the molecule are synthesized separately and then joined, offer flexibility and are common in modern total synthesis. acs.org

A hypothetical total synthesis of this compound would need to address several key challenges:

Construction of the Pentacyclic Framework: Building the 6-6-6-6-6 fused ring system with the correct stereochemistry at numerous chiral centers.

Installation of Oxygen Functionality: Introducing the hydroxyl groups at C-3 and C-23, and the carboxylic acid at C-28 with precise regioselectivity and stereocontrol.

Formation of the Nor-Triterpenoid Structure: The defining feature of this compound is the absence of a methyl group at the C-20 position, which would require a strategy to either prevent its installation or remove it from a precursor.

Strategies developed for the synthesis of related oleananes like oleanolic acid could be adapted. For instance, late-stage C-H functionalization has emerged as a powerful tool to install oxygen atoms onto a pre-formed hydrocarbon scaffold, potentially allowing for the introduction of the C-23 hydroxyl group. thieme-connect.com The synthesis of the justicane class of triterpenoids from the oleanolic acid framework, which involves a complex cationic rearrangement of the A and B rings, demonstrates the advanced synthetic and computational methods now being applied to these molecules. nih.govnih.gov These studies often employ computational chemistry to predict the feasibility and outcome of such complex transformations. nih.govnih.gov

Semi-synthetic Derivatization of this compound

Semi-synthesis, which starts from a readily available natural product, is a more practical and widely used approach for generating derivatives of complex molecules like this compound. Using naturally isolated this compound or its close analogue hederagenin (B1673034) as a starting material, chemists can perform targeted modifications to produce novel compounds for structure-activity relationship (SAR) studies.

Glycosylation is a crucial modification of triterpenoids, as the resulting saponins (B1172615) often exhibit enhanced biological activity and altered physicochemical properties. The synthesis of this compound saponin (B1150181) analogs involves the regioselective attachment of one or more sugar units to the aglycone core. The C-3 hydroxyl group is a common site for glycosylation.

The synthesis of triterpenoid saponins is challenging due to the need for stereoselective formation of the glycosidic bond and the requirement for extensive use of protecting groups on both the aglycone and the sugar donor. researchgate.netscribd.com Common methods involve the reaction of a suitably protected aglycone acceptor with an activated glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide. researchgate.netnih.gov

For example, in the synthesis of hederagenin saponins, which are structurally very similar to those of this compound, glycosyl trichloroacetimidates are often used as donors in the presence of a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The choice of protecting groups on the sugar donor is critical for controlling the stereochemical outcome of the glycosylation, with participating groups at the C-2 position (e.g., acyl groups) typically favoring the formation of 1,2-trans-glycosidic linkages. researchgate.net

| Aglycone (Acceptor) | Glycosyl Donor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Protected Hederagenin | Perbenzoylated Rhamnosyl Trichloroacetimidate | TMSOTf, CH2Cl2 | Protected Monodesmosidic Saponin | nih.gov |

| Protected Oleanolic Acid | Glycosyl o-alkynylbenzoate | Au(I) or Pt(IV) catalysts | C-3 Glycoside | researchgate.net |

| Protected Arabinose-Hederagenin | Perbenzoylated Glucosyl Trichloroacetimidate | TMSOTf, Molecular Sieves | Protected Bidesmosidic Saponin | mdpi.com |

| Steroids/Triterpenoids | Glycosyl Imidate Donor | Microfluidic Reactor | C-3 Saponins | researchgate.net |

The this compound scaffold possesses several reactive sites that can be selectively modified. The key functional groups are the secondary hydroxyl group at C-3, the primary hydroxyl group at C-23, and the carboxylic acid at C-28. Their different chemical environments and reactivity allow for regioselective transformations.

Modification of the C-28 Carboxylic Acid: The carboxylic acid is readily converted into esters or amides. For instance, amide derivatives of the related saponin β-hederin have been synthesized by coupling the C-28 carboxyl group with various amines, leading to compounds with enhanced cytotoxic activity. nih.govacs.orgnih.gov This suggests that similar modifications on this compound could be a fruitful avenue for generating new bioactive compounds.

Modification of the C-3 and C-23 Hydroxyl Groups: These hydroxyl groups can be esterified or oxidized. Selective protection is often required to differentiate between them. For example, the C-3 hydroxyl is typically less sterically hindered than other hydroxyl groups that may be present on the oleanane skeleton, allowing for selective reactions. frontiersin.org Oxidation of the C-3 hydroxyl group to a ketone is a common transformation, often achieved using reagents like Jones reagent. frontiersin.org

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. Remote hydroxylation of methyl groups on the oleanane skeleton has been achieved through regioselective cyclopalladation, demonstrating that specific methyl groups can be targeted for oxidation. thieme-connect.comacs.org For example, the presence of an oxygenated group at C-2 can direct hydroxylation to the C-24 methyl group, while its absence can lead to hydroxylation at the C-23 position to form hederagenin. acs.org

| Starting Material | Reaction Type | Key Reagents/Conditions | Modified Position | Product | Reference |

|---|---|---|---|---|---|

| Oleanolic Acid | Oxidation | Jones reagent | C-3 | 3-Oxo-oleanolic acid | frontiersin.org |

| β-Hederin | Amidation | Various amines, coupling agents | C-28 | C-28 Amide derivatives | nih.gov |

| Oleanolic Acid | C-H Hydroxylation | Na2PdCl4, Pb(OAc)4 | C-23 | Hederagenin | thieme-connect.com |

| Maslinic Acid | C-H Hydroxylation | Cyclopalladation | C-24 | 24-Hydroxy maslinic acid derivative | acs.org |

Glycosylation Reactions and Synthesis of Saponin Analogs

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the unparalleled selectivity of enzymes. This approach is particularly valuable for the synthesis of complex natural products, where enzymes can perform specific transformations that are difficult to achieve with conventional reagents. mdpi.com

For oleanane triterpenoids, two main classes of enzymes are of high interest:

Cytochrome P450 Monooxygenases (P450s): These enzymes are nature's workhorses for oxidation reactions. They can catalyze the regioselective and stereoselective hydroxylation of unactivated C-H bonds on the triterpenoid skeleton. nih.govmdpi.com For instance, human CYP3A4 has been shown to regioselectively hydroxylate oleanolic acid at the C-23 position to produce hederagenin, the direct analogue of this compound. mdpi.comresearchgate.net Other P450s from plants have been identified that can hydroxylate various positions on the oleanane core, including C-2α, C-16, C-21, and C-22. nih.govresearchgate.netnih.gov This enzymatic C-H oxidation offers a green and highly selective alternative to chemical methods for producing hydroxylated derivatives.

Glycosyltransferases (GTs): These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor (like a UDP-sugar) to an acceptor molecule. frontiersin.org The use of GTs can overcome many of the challenges of chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in controlling stereoselectivity. frontiersin.org

A chemoenzymatic strategy for producing this compound saponins could involve the enzymatic hydroxylation of a precursor to generate the this compound aglycone, followed by one or more enzymatic glycosylation steps to attach the desired sugar chains. This approach holds great promise for the efficient and sustainable production of complex saponin libraries for biological screening.

Computational Chemistry in Synthesis Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights that can guide experimental work. nih.govnih.gov For a complex target like this compound, computational methods can be applied in several ways:

Predicting Reaction Mechanisms and Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. This is particularly useful for understanding and predicting the outcomes of complex reactions like the cationic rearrangements involved in biomimetic triterpenoid synthesis. nih.govnih.gov For example, computational studies have been used to investigate the disparate regioselectivities in the oxidation of oleanane oximes. thieme-connect.com

Rationalizing Regioselectivity: Computational models can help explain why a reaction occurs at one position over another. By calculating the energies of different possible intermediates and transition states, chemists can predict the most likely site of functionalization, aiding in the design of regioselective reactions. thieme-connect.com

Designing Novel Derivatives: In silico design allows for the virtual creation and evaluation of new derivatives before committing to their synthesis in the lab. nih.govresearchgate.net By modeling the interaction of designed this compound analogs with a biological target, researchers can prioritize the synthesis of compounds that are most likely to be active.

Understanding Biosynthetic Pathways: Computational approaches, such as mechanism-based multi-intermediate docking, are used to predict the function and specificity of triterpenoid synthases. researchgate.netplos.org This provides fundamental knowledge that can inspire the design of biomimetic synthetic routes.

The synergy between computational prediction and experimental synthesis accelerates the discovery process, making the journey toward complex molecules like this compound and its derivatives more efficient and rational. nih.gov

Molecular Mechanisms of Biological Activity in Vitro Investigations

Anti-inflammatory Research

The anti-inflammatory potential of 30-Norhederagenin has been explored through various in vitro models, revealing its ability to modulate key cellular and molecular players involved in the inflammatory cascade.

RAW264.7 cells, a murine macrophage cell line, are a widely utilized in vitro model to study inflammation. atcc.org These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing various pro-inflammatory mediators. nih.gov Research has utilized RAW264.7 cells to investigate the anti-inflammatory effects of compounds like this compound. mdpi.com This cell line provides a valuable tool to screen for anti-inflammatory activity and to dissect the underlying molecular pathways. nih.govnih.gov

Inflammation is characterized by the release of pro-inflammatory mediators. Studies have shown that certain compounds can inhibit the production of these key molecules. For instance, in LPS-stimulated RAW264.7 macrophages, the production of nitric oxide (NO), a significant inflammatory mediator, can be suppressed. nih.govuwi.edu Similarly, the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) are often upregulated during inflammation. nih.govfrontiersin.orgfrontiersin.org Research indicates that the anti-inflammatory action of some compounds involves the downregulation of these critical cytokines. mdpi.comresearchgate.net

Table 1: Effect of Compounds on Pro-inflammatory Mediators in In Vitro Models

| Cell Line | Inducer | Compound | Mediator Inhibited | Reference |

|---|---|---|---|---|

| RAW264.7 | LPS | 70% ethanol (B145695) extract of Arcangelisia flava | Nitric Oxide | nih.gov |

| RAW264.7 | LPS | 6-shogaol | Nitric Oxide, TNF-α, IL-1β | uwi.edu |

| Human Monocyte-Derived Macrophages | TLR agonists | Menaquinone-7 | TNF-α, IL-1α, IL-1β | nih.gov |

| Human Rheumatoid Synovial Fibroblasts | - | Antcin K | TNF-α, IL-1β, IL-8 | frontiersin.org |

The production of pro-inflammatory mediators is regulated by complex intracellular signaling pathways. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation by promoting the expression of pro-inflammatory genes. researchgate.netresearchgate.netplos.org The inhibition of the NF-κB signaling pathway is a significant mechanism for anti-inflammatory effects. nih.govresearchgate.net

Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress, which is closely linked to inflammation. aginganddisease.org Activation of the Nrf2 pathway can lead to the expression of antioxidant enzymes, thereby mitigating inflammation. researchgate.netaginganddisease.org

Peroxisome proliferator-activated receptor-gamma (PPARγ) is another important nuclear receptor that has been shown to exert anti-inflammatory effects. researchgate.netnih.gov Its activation can suppress the expression of inflammatory genes. plos.org The modulation of these pathways—NF-κB, Nrf2, and PPARγ—represents a key strategy for controlling inflammation. plos.orgnih.govmdpi.com

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-1β, Tumor Necrosis Factor-α)

Antidiabetic Research

In vitro studies have also shed light on the potential antidiabetic properties of this compound, particularly its effects on insulin (B600854) resistance and glucose metabolism.

HepG2 cells, a human hepatoma cell line, are a commonly used in vitro model for studying liver metabolism and insulin resistance. mdpi.comresearchgate.netproquest.com These cells can be rendered insulin-resistant, providing a platform to investigate the effects of various compounds on glucose uptake and metabolism. mdpi.comresearchgate.net The use of HepG2 cells allows for the examination of molecular pathways involved in insulin signaling and glucose homeostasis. mdpi.comnih.gov

Efficient glucose uptake and metabolism are vital for maintaining blood glucose homeostasis. mdpi.comnih.gov In the liver, glucose is taken up and can be stored as glycogen (B147801) or enter metabolic pathways for energy production. nih.govlumenlearning.com Research has shown that this compound can influence these processes. In insulin-resistant HepG2 cells, it has been observed to trigger glucose uptake and promote glycogen synthesis. mdpi.comresearchgate.net This effect is associated with the activation of key regulatory proteins. Specifically, this compound has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. mdpi.comresearchgate.net The activation of AMPK can, in turn, influence downstream targets to enhance glucose metabolism. mdpi.com

Table 2: In Vitro Effects of this compound on Glucose Metabolism

| Cell Model | Key Findings | Molecular Targets | Reference |

|---|---|---|---|

| Insulin-resistant HepG2 cells | Increased glucose uptake and glycogen synthesis | Phosphorylated-AMPK, Phosphorylated-acetyl-CoA carboxylase, Phosphorylated-glycogen synthase kinase-3β | mdpi.comresearchgate.net |

Activation of Key Signaling Cascades (e.g., AMP-activated protein kinase (AMPK), Insulin Receptor/Insulin Receptor Substrate-1/Phosphoinositide 3-Kinase/Akt pathways)

In vitro studies have demonstrated that this compound and its glycosides play a significant role in modulating critical cellular signaling pathways associated with metabolism. Research on insulin-resistant human hepatocellular carcinoma (HepG2) cells has shown that this compound possesses anti-diabetic properties by increasing the levels of phosphorylated AMP-activated protein kinase (p-AMPK). nih.gov AMPK is a crucial cellular energy sensor that, when activated, stimulates energy-producing processes like glucose uptake and fatty acid oxidation. biorxiv.org

Furthermore, saponin (B1150181) derivatives of this compound have been found to improve glucose uptake and metabolism in liver cells. researchgate.net These saponins (B1172615) were shown to activate the insulin receptor (IR)/insulin receptor substrate-1 (IRS-1)/phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govresearchgate.net This pathway is central to insulin's metabolic effects, and its activation leads to enhanced insulin sensitivity. researchgate.net Specifically, a saponin featuring this compound as its aglycone (the non-sugar component) was observed to enhance the phosphorylation of AMPK in a dose-dependent manner in insulin-resistant HepG2 cells. researchgate.net The activation of both the AMPK and the IR/IRS-1/PI3K/Akt pathways suggests a multi-faceted mechanism by which this compound and its related compounds can improve cellular glucose metabolism and insulin sensitivity. nih.govresearchgate.net

Glycogen Synthesis Stimulation

The activation of the aforementioned signaling pathways by this compound directly contributes to the stimulation of glycogen synthesis. Research has shown that this compound triggers not only glucose uptake but also glycogen synthesis in insulin-resistant HepG2 cells. nih.gov This is partly achieved by increasing the phosphorylation of glycogen synthase kinase-3 beta (GSK-3β). nih.gov GSK-3β is a key enzyme that, in its active state, inhibits glycogen synthase, the primary enzyme responsible for glycogen production. scispace.comnih.gov By promoting the inhibitory phosphorylation of GSK-3β, this compound effectively removes this brake on glycogen synthase, leading to increased glycogen storage. nih.govnih.gov This mechanism is a downstream consequence of activating the PI3K/Akt pathway, which is known to regulate GSK-3β activity and, consequently, glycogen metabolism. nih.govwikipedia.org

Cytotoxic and Anticancer Research

Inhibitory Activity against Human Tumor Cell Lines (e.g., HepG2, HCT116, SGC-7901)

Research into the cytotoxic potential of nortriterpenoid saponins has included investigations into compounds related to this compound. While direct data on this compound itself is limited in some studies, its derivatives have been evaluated for inhibitory activity against various human tumor cell lines.

In one study, a series of 30-noroleanane triterpenoid (B12794562) saponins were tested for their in vitro cytotoxicity against human liver cancer (HepG2), colon cancer (HCT116), and gastric cancer (SGC-7901) cell lines. mdpi.comnih.gov Among the tested compounds, 3α-akebonoic acid, a structurally similar nortriterpenoid, demonstrated noteworthy cytotoxic effects against these cell lines. mdpi.com It was observed that the presence of a saccharide unit attached at the C-28 position of the nortriterpenoid structure might significantly decrease the in vitro cytotoxicity, suggesting that the aglycone form, such as this compound, could possess greater activity. mdpi.com

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 9.1 | mdpi.com |

| HepG2 (Liver Cancer) | 15.2 | mdpi.com |

| SGC-7901 (Gastric Cancer) | 41.0 | mdpi.com |

Investigation of Cellular Mechanisms of Action (e.g., cell cycle arrest, programmed cell death)

The precise cellular mechanisms underlying the cytotoxic effects of this compound are an area of ongoing investigation. However, studies on its derivatives provide insights into potential modes of action, primarily pointing towards the induction of cell cycle arrest and programmed cell death (apoptosis).

Apoptosis is a regulated process of cell self-destruction that is crucial for eliminating damaged or cancerous cells. researchgate.net It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of protease enzymes that execute the cell death program. nih.gov Cell cycle arrest is a mechanism that halts cell proliferation at specific checkpoints (e.g., G1, G2/M), often to allow for DNA repair or to trigger apoptosis if the damage is irreparable. nih.gov

A study on Pulsatilla saponin D derivatives, which are also triterpenoid saponins, demonstrated that a synthetic derivative induced cell cycle arrest at the G1 phase in A549 lung cancer cells. The same compound was also shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner. While these findings are for related compounds and not this compound itself, they suggest that a likely mechanism for the anticancer activity of this class of compounds involves the disruption of the cell cycle and the activation of apoptotic pathways. The balance between inducing cell cycle arrest and triggering apoptosis is critical in determining the fate of a cancer cell.

Antioxidant Research

Free Radical Scavenging Capabilities (e.g., peroxynitrite)

In addition to its other biological activities, this compound has been investigated for its antioxidant properties. Specifically, studies have examined its ability to scavenge reactive nitrogen species. Research indicates that this compound exhibits peroxynitrite (ONOO−) scavenging activity. researchgate.net Peroxynitrite is a potent and damaging oxidant formed from the reaction of superoxide (B77818) and nitric oxide radicals within the body. The ability to neutralize such reactive species is a key characteristic of an antioxidant compound. The scavenging of peroxynitrite suggests that this compound may contribute to cellular protection against oxidative and nitrative stress. researchgate.net

Structure Activity Relationship Sar Studies of 30 Norhederagenin and Its Derivatives

Correlating Structural Modifications with In Vitro Biological Efficacy

The biological profile of 30-norhederagenin can be significantly altered by introducing chemical modifications at its reactive sites, primarily the hydroxyl group at the C-3 position and the carboxylic acid at the C-28 position. The pentacyclic core structure provides a rigid scaffold, and modifications to its peripheral functional groups can modulate its interaction with biological targets.

Research into the derivatives of structurally related oleanane-type triterpenoids, such as oleanolic acid and hederagenin (B1673034), provides a strong predictive framework for this compound. nih.govresearchgate.net Studies have consistently shown that modifications to the C-3 hydroxyl and C-28 carboxyl groups are central to altering bioactivity. For instance, esterification or amidation of the C-28 carboxylic acid in oleanolic acid derivatives has been shown to significantly influence their anticancer properties against various human tumor cell lines. nih.gov Similarly, modifications at the C-3 position can impact potency.

While specific extensive libraries of this compound derivatives are not broadly published, the principles from related compounds are directly applicable. For example, the synthesis of novel derivatives of Schizandrin, another complex natural product, demonstrated that modifications at a single position could yield compounds with potent cytotoxic activity against prostate cancer cell lines, with some derivatives showing efficacy comparable to standard chemotherapeutic agents. nih.gov This highlights the potential for targeted synthesis to enhance the therapeutic properties of a natural product scaffold.

The table below conceptualizes how structural modifications to this compound could correlate with in vitro efficacy, based on established principles from related triterpenoids. nih.gov

Medicinal Chemistry and Drug Discovery Perspectives for 30 Norhederagenin

Rational Design and Lead Optimization Strategies

Rational drug design, a process that relies on the knowledge of a biological target, is fundamental to the development of new therapeutic agents. wikipedia.org This approach moves away from traditional trial-and-error methods towards a more targeted strategy, focusing on the discovery of 'hit' and 'lead' compounds and their subsequent optimization into drug-like candidates. nih.gov For natural products like 30-norhederagenin, rational design involves leveraging its inherent scaffold to create derivatives with improved potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structures of promising lead compounds to enhance their biological activity and drug-like characteristics. upmbiomedicals.com This iterative process of design, synthesis, and testing is crucial for transforming a promising but imperfect initial compound into a viable drug candidate. wikipedia.org Key considerations in this process include improving potency and selectivity, as well as addressing potential liabilities related to toxicity or metabolic instability. upmbiomedicals.com

Structure-activity relationship (SAR) studies are a cornerstone of lead optimization. researchgate.net SAR investigates the connection between the chemical structure of a molecule and its biological activity, providing a rationale for designing new compounds with desired functional properties. researchgate.net For this compound, this would involve synthesizing a series of derivatives with systematic modifications to different parts of the molecule, such as the functional groups on the pentacyclic triterpenoid (B12794562) core. By evaluating the biological activity of these derivatives, researchers can deduce which structural features are critical for the desired therapeutic effect.

Computational methods, often referred to as computer-aided drug design (CADD), play an increasingly important role in rational design and lead optimization. nih.gov These techniques, which include molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can accelerate the discovery process by reducing the number of required iterations and providing novel structural insights. wikipedia.org For instance, molecular docking simulations can predict how this compound and its derivatives bind to a specific protein target, helping to guide the design of modifications that enhance this interaction. nih.gov

Table 1: Key Strategies in Rational Design and Lead Optimization

| Strategy | Description | Application to this compound |

| Structure-Activity Relationship (SAR) Studies | Investigates how modifications to a molecule's structure affect its biological activity. researchgate.net | Synthesis and biological evaluation of this compound derivatives to identify key structural features for activity. |

| Computer-Aided Drug Design (CADD) | Utilizes computational methods to predict and analyze molecular interactions. nih.gov | Molecular docking and QSAR studies to guide the design of more potent and selective this compound analogs. |

| Lead Optimization | Iterative process of chemical modification to improve the properties of a lead compound. upmbiomedicals.com | Enhancing the potency, selectivity, and pharmacokinetic profile of this compound through targeted chemical synthesis. |

| Fragment-Based Drug Discovery | Identifies small chemical fragments that bind to the target, which are then grown or linked to create a lead compound. | Could be used to identify key interaction points for the this compound scaffold with its biological targets. |

Chemical Space Exploration and Molecular Diversity Generation

The concept of "chemical space" encompasses all possible molecules, representing a vast and largely unexplored territory for drug discovery. Exploring this space is crucial for identifying novel molecular scaffolds and generating diverse libraries of compounds with the potential for therapeutic activity. nih.gov For a natural product like this compound, its unique and complex three-dimensional structure serves as an excellent starting point for venturing into new areas of chemical space. mdpi.comnih.gov

Molecular diversity generation is the process of creating a wide range of structurally different molecules. This is a key strategy in drug discovery to increase the chances of finding a compound with the desired biological activity. nih.gov Starting with the this compound core, a multitude of derivatives can be synthesized by introducing various functional groups, modifying existing ones, or altering the stereochemistry at different positions. This expansion of the chemical space around the natural product scaffold can lead to the discovery of analogs with improved properties.

Several synthetic methodologies can be employed to generate molecular diversity from a lead compound. These can range from classical organic synthesis techniques to more modern approaches like combinatorial chemistry, which allows for the rapid synthesis of large numbers of compounds. For example, the hydroxyl and carboxylic acid groups on this compound are amenable to a variety of chemical transformations, enabling the creation of esters, amides, and other derivatives. nih.govnih.gov

Computational tools are also instrumental in exploring chemical space. nih.gov Virtual libraries of this compound derivatives can be generated and screened in silico to prioritize compounds for synthesis. This approach saves time and resources by focusing on molecules that are most likely to have the desired activity. Furthermore, cheminformatics methods can be used to analyze the diversity of a compound library and ensure that a broad region of chemical space is being explored. nih.gov

Table 2: Approaches for Chemical Space Exploration and Molecular Diversity Generation

| Approach | Description | Relevance to this compound |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. | Efficiently generate a wide array of this compound derivatives for screening. |

| Derivative Synthesis | Targeted synthesis of analogs with specific structural modifications. mdpi.com | Create esters, amides, and other derivatives to probe structure-activity relationships. |

| Virtual Screening | Computational screening of large compound libraries against a biological target. wikipedia.org | Prioritize the synthesis of this compound derivatives with the highest predicted activity. |

| Cheminformatics | Use of computational methods to analyze and visualize chemical data. nih.gov | Assess the diversity of a library of this compound analogs and guide further exploration of chemical space. |

Polypharmacology and Multi-Target Modulator Development

The traditional "one drug, one target" paradigm has been increasingly challenged by the complexity of many diseases, which often involve multiple biological pathways. d-nb.infotcmsp-e.com Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial strategy, especially for complex multifactorial diseases. d-nb.infoscielo.org.mx This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. tcmsp-e.com

Natural products like this compound are often inherently polypharmacological, having evolved to interact with multiple biological systems. The development of multi-target modulators based on the this compound scaffold is therefore a promising area of research. This involves identifying the various targets of this compound and then optimizing its structure to achieve a desired balance of activities against these targets.

The design of multi-target drugs is a complex undertaking that requires a deep understanding of the biological networks underlying a disease. nih.gov It often involves the integration of computational and experimental approaches. For instance, in silico methods can be used to predict the potential targets of this compound, which can then be validated experimentally. nih.gov Once multiple targets are confirmed, medicinal chemistry efforts can focus on modifying the this compound structure to fine-tune its activity profile.

A key challenge in developing multi-target modulators is to achieve the desired polypharmacological profile while minimizing off-target effects that could lead to toxicity. scielo.org.mx This requires careful optimization of the compound's structure to enhance its affinity for the desired targets while reducing its interaction with unintended ones. The development of multi-target drugs from a natural product scaffold like this compound holds the potential to create more effective and safer therapies for complex diseases. nih.gov

Table 3: Concepts in Polypharmacology and Multi-Target Modulator Development

| Concept | Description | Implication for this compound |

| Polypharmacology | A single drug acting on multiple targets. d-nb.infoscielo.org.mx | The inherent multi-target nature of this compound could be leveraged for therapeutic benefit. |

| Multi-Target Modulator | A drug intentionally designed to interact with multiple targets. tcmsp-e.com | Rational design of this compound derivatives to achieve a specific multi-target activity profile. |

| Network Pharmacology | A systems-level approach to understanding drug action in the context of biological networks. tcmsp-e.com | Analyzing the effects of this compound on entire signaling pathways rather than single targets. |

| Drug Repurposing | Identifying new therapeutic uses for existing drugs. d-nb.info | Investigating the potential of this compound and its derivatives for diseases beyond their initial indications based on their polypharmacology. |

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target. nih.govpromega.de They are invaluable tools in chemical biology and drug discovery for elucidating the biological roles of proteins and validating them as potential drug targets. nih.govthermofisher.com The development of chemical probes based on the this compound scaffold can provide crucial insights into its mechanism of action and help identify its direct molecular targets.

A good chemical probe should possess several key characteristics, including high potency and selectivity for its intended target. nih.gov It should also be able to engage its target within a cellular context. nih.gov The development of a chemical probe often involves synthesizing a pair of compounds: an active probe and a structurally similar but inactive control molecule. nih.gov This allows researchers to distinguish between on-target effects and non-specific cellular responses.

The process of developing a chemical probe from a natural product like this compound would involve several steps. First, structure-activity relationship studies would be conducted to identify the key structural features responsible for its biological activity. researchgate.net This information would then be used to design and synthesize a potent and selective analog. To facilitate target identification, the probe could be modified with a "tag" (e.g., a biotin (B1667282) or a fluorescent dye) that allows for its visualization or isolation from a complex biological sample.

Once a suitable chemical probe is developed, it can be used in a variety of experiments to identify and validate its target(s). thermofisher.com For example, affinity chromatography using an immobilized probe can be used to pull down its binding partners from a cell lysate. These binding partners can then be identified by techniques such as mass spectrometry. The validation of these targets is a critical step in the drug discovery process, as it provides confidence that modulating the target will have the desired therapeutic effect. youtube.com

Table 4: Key Aspects of Chemical Probe Development and Application

| Aspect | Description | Application for this compound |

| Chemical Probe | A selective small molecule used to study protein function. nih.govpromega.de | Development of a this compound-based probe to identify its molecular targets. |

| Target Engagement | The binding of a chemical probe to its intended target in a cellular environment. nih.gov | Confirming that the this compound probe interacts with its target(s) in living cells. |

| Target Identification | The process of identifying the molecular target(s) of a bioactive compound. nih.gov | Using the this compound probe to isolate and identify its binding proteins. |

| Target Validation | The process of confirming that a molecular target is relevant to a disease process. thermofisher.comyoutube.com | Using the this compound probe and genetic approaches to confirm the role of its target(s) in a disease model. |

Advanced Analytical Methodologies in 30 Norhederagenin Research

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Metabolite Profiling (e.g., UHPLC-Q-TOF-MS/MS, LC-ESI-MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone in the study of 30-norhederagenin and its derivatives, offering exceptional sensitivity and specificity for metabolite profiling. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are particularly powerful for identifying and characterizing metabolites in complex samples like plant extracts. nih.govresearchgate.net

UHPLC-Q-TOF-MS/MS combines the superior separation capabilities of UHPLC with the high mass accuracy and resolution of a Q-TOF analyzer, enabling the confident identification of compounds even at low concentrations. koreascience.kr This method allows for the determination of the elemental composition of an unknown compound from its molecular ion and provides structural information through fragmentation patterns (MS/MS spectra). chemistrysteps.comrsc.org For instance, in a study on the chemical constituents of Hedera nepalensis, UHPLC-Q-TOF-MS/MS was used to identify various triterpene saponins (B1172615). preprints.org A glycoside of this compound was tentatively identified, exhibiting a deprotonated molecular ion [M-H]⁻ at an m/z of 633.4031, which produced a characteristic fragment ion of the aglycone at m/z 471 upon fragmentation. preprints.org

LC-ESI-MS is another widely used technique for analyzing metabolites in biological samples. nih.gov Electrospray ionization (ESI) is a soft ionization method well-suited for polar and semi-polar compounds like saponins, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal in-source fragmentation. chemistrysteps.com When coupled with a high-resolution analyzer like an Orbitrap, LC-ESI-MS provides highly accurate mass measurements crucial for distinguishing between compounds with similar nominal masses. researchgate.net

Research findings have demonstrated the utility of these methods in identifying this compound and its saponins in various plant species. A study successfully identified 42 saponins in Hedera nepalensis leaves using UHPLC-Q-TOF-MS/MS, including two new 30-noroleanane triterpene saponin (B1150181) structures. unesp.br The fragmentation pathway of the this compound aglycone is a key piece of data used in these identifications. unesp.br

| Technique | Ion Mode | Parent Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Interpretation | Source |

|---|---|---|---|---|---|

| UHPLC-Q-TOF-MS/MS | Negative | 633.4031 | 471 | The parent ion corresponds to [this compound + Sugar Moiety - H]⁻. The fragment ion represents the loss of the sugar moiety, leaving the deprotonated this compound aglycone. | preprints.org |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of natural products like this compound. researchgate.net It provides detailed information about the carbon skeleton and the stereochemistry of a molecule through the analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs).

The structural assignment typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: Identifies the number and chemical environment of protons in the molecule.

¹³C NMR: Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

In the analysis of this compound saponins, NMR is used to identify the aglycone and the attached sugar moieties. Studies on nortriterpenoid saponins from Sinofranchetia chinensis and Stauntonia chinensis identified the aglycone as this compound based on characteristic NMR signals. Key signals included those for an exomethylene group (¹H signals around δ 4.65-4.71 and ¹³C signals at δ 107.3 and 148.3) and an olefinic bond between C-12 and C-13 (¹³C signals at δ 123.2 and 143.4).

| Atom | Experiment | Reported Chemical Shift (ppm) | Description | Source |

|---|---|---|---|---|

| H-29a, H-29b | ¹H NMR | 4.65 (s), 4.70 (s) | Exomethylene protons | |

| C-12 | ¹³C NMR | 123.2 | Olefinic carbon | |

| C-13 | ¹³C NMR | 143.4 | Olefinic carbon | |

| C-20 | ¹³C NMR | 148.3 / 148.8 | Quaternary carbon of exomethylene group | |

| C-23 | ¹³C NMR | 64.4 | Hydroxymethylene group | |

| C-29 | ¹³C NMR | 107.3 / 107.4 | Methylene carbon of exomethylene group | |

| C-28 | ¹³C NMR | 176.2 | Carboxylic acid |

Chromatographic Techniques for Isolation and Quantification

Chromatography is fundamental for both the isolation of pure this compound from natural sources and its precise quantification in various samples. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) has long been a standard method for the analysis of natural products. It uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase, allowing for the separation, identification, and quantification of analytes. For quantification, HPLC is often coupled with a UV detector, and a method must be validated for parameters like linearity, precision, accuracy, and sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that builds upon HPLC technology. UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with smaller particle sizes (typically sub-2 µm). This results in significantly improved resolution, higher sensitivity, and much faster analysis times compared to conventional HPLC. Because of its higher sensitivity and resolution, UPLC is particularly well-suited for analyzing complex samples such as botanical extracts and biological fluids.

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Source |

|---|---|---|---|

| Operating Pressure | Up to ~6,000 psi | Up to ~15,000 psi | |

| Column Particle Size | 3-5 µm | < 2 µm | |

| Resolution | Good | Excellent, sharper peaks | |

| Analysis Time | Longer (e.g., 20-50 min) | Shorter (e.g., < 10 min) | |

| Sensitivity | Standard | Higher | |

| Solvent Consumption | Higher | Lower |

Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics)

Integrated omics approaches, which combine data from different biological levels like the transcriptome and the metabolome, provide a powerful, systems-level understanding of the function and regulation of compounds like this compound. Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed, while metabolomics provides a snapshot of the small-molecule metabolites present. nih.gov

A compelling example of this integrated approach is a study on Psammosilene tunicoides that investigated the plant's defense mechanism against root rot. Researchers used a combination of transcriptomics and metabolomics to compare healthy and diseased plant roots. The metabolomic analysis, which profiles the plant's secondary metabolites, revealed a significantly higher accumulation of triterpene saponins, including this compound, in the diseased roots compared to healthy ones.

Simultaneously, the transcriptomic analysis showed that the genes encoding key enzymes in the triterpene biosynthesis pathway (e.g., HMGS, DXS, SQS) were significantly upregulated in the diseased roots. This provided a direct link between gene expression and the accumulation of specific metabolites. The study concluded that in response to pathogen attack, the plant ramps up the production of defensive compounds like this compound. Furthermore, correlation analysis suggested that the presence of this compound was associated with specific beneficial microorganisms in the plant's rhizosphere, indicating a complex interaction between the plant's genetic regulation, its metabolic output, and its microbiome in disease resistance.

| Omics Level | Observation in Diseased vs. Healthy Roots | Interpretation | Source |

|---|---|---|---|

| Metabolomics | Higher accumulation of this compound and other triterpene saponins. | The plant produces more of these compounds in response to stress. | |

| Transcriptomics | Significant upregulation of key enzyme genes (e.g., HMGS, DXS, SQS) in the triterpene biosynthesis pathway. | The increased production of metabolites is driven by increased gene expression for their synthesis. | |

| Multi-omics Correlation | Positive correlation between this compound levels and the abundance of certain soil bacteria (e.g., Iamia, Oryzihumus). | Secondary metabolites may help recruit beneficial microbes to aid in defense against pathogens. |

Future Research Directions and Challenges

Elucidation of Undiscovered In Vitro Biological Activities and Mechanisms

While 30-Norhederagenin has been identified in various plant species, including those of the Paeonia and Stauntonia genera, a comprehensive screening of its in vitro biological activities is still lacking. mdpi.commdpi.com Much of the existing research has focused on its presence within plant extracts, with fewer studies investigating the pure compound's full range of effects. mdpi.com For instance, extracts of Paeonia containing this compound have shown anti-inflammatory effects. mdpi.com However, the specific contribution of this compound to this activity and its broader pharmacological profile require further investigation.

Future research should prioritize the systematic evaluation of this compound against a wide array of biological targets. This includes, but is not limited to, its potential as an antifungal, antiviral, and antioxidant agent. biointerfaceresearch.commdpi.com For example, a triterpenoid (B12794562) glycoside of this compound has demonstrated significant scavenging effects on peroxynitrite, suggesting its potential as a natural antioxidant. biointerfaceresearch.com

A critical area for future investigation is the elucidation of the molecular mechanisms underpinning its observed biological effects. Studies have shown that this compound can exert anti-diabetic properties by modulating the AMPK and IR/IRS-1/PI3K/Akt signaling pathways in insulin-resistant HepG2 cells. mdpi.comnih.goviomcworld.com Specifically, it has been shown to increase the phosphorylation of AMPK, acetyl-CoA carboxylase, and glycogen (B147801) synthase kinase-3β, leading to enhanced glucose uptake and glycogen synthesis. mdpi.comnih.gov However, the detailed molecular interactions and downstream targets remain to be fully characterized. Further research is needed to understand how this compound interacts with key enzymes and receptors at a molecular level. nih.gov Patch-clamp experiments and molecular biology techniques could be employed to explore its effects on ion channels and receptor signaling, similar to studies on other triterpenoid saponins (B1172615). frontiersin.orgnih.gov

Exploration of Novel this compound Analogs and Synthetic Routes